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molecular formula C8H9ClN2O2 B1339429 Ethyl 2-(6-chloropyridazin-3-YL)acetate CAS No. 1023817-10-8

Ethyl 2-(6-chloropyridazin-3-YL)acetate

Cat. No. B1339429
M. Wt: 200.62 g/mol
InChI Key: TZRXXSGPQOFJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933072B2

Procedure details

A mixture of 2-(6-chloro-pyridazin-3-yl)-malonic acid diethyl ester (from step 1, ca. 65%, 19.0 g), sodium chloride (11.8 g), water (1.3 mL), and dimethyl sulfoxide (80 mL) was stirred at 150° C. for 4.5 h. More sodium chloride (5.0 g) and water (0.6 mL) were then added and stirring was continued at 160° C. for another 2 h. After cooling to room temperature, water was added and the resulting mixture was extracted with tert-butyl methyl ether. The combined extracts were washed with water and brine and dried (MgSO4). The solvent was evaporated to give the crude title compound that was submitted to the next reaction step without further purification. Yield: 9.0 g (64% of theory); LC (method 1): tR=1.18 min.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:11]1[N:12]=[N:13][C:14]([Cl:17])=[CH:15][CH:16]=1)C(OCC)=O)[CH3:2].[Cl-].[Na+].CS(C)=O>O>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:11]1[N:12]=[N:13][C:14]([Cl:17])=[CH:15][CH:16]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C=1N=NC(=CC1)Cl)=O
Name
Quantity
11.8 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 160° C. for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)OC(CC=1N=NC(=CC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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